(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate
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Overview
Description
(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl ring substituted with an aminopropanamido group and a benzyl carbamate moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the aminopropanamido group: This step involves the reaction of the cyclohexyl ring with 2-aminopropanoic acid or its derivatives under appropriate conditions.
Formation of the benzyl carbamate moiety: The final step involves the reaction of the intermediate with benzyl chloroformate in the presence of a base to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclohexyl ring.
Reduction: Reduced forms of the aminopropanamido group.
Substitution: Substituted benzyl carbamate derivatives.
Scientific Research Applications
(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate
- (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate nitrate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an aminopropanamido group and a benzyl carbamate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H27N3O3 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H27N3O3/c1-13(19)17(22)20-15-8-10-16(11-9-15)21(2)18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,22) |
InChI Key |
ORFKSILSHDAZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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